molecular formula C7H8N2O2S B1612855 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide CAS No. 496055-43-7

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No. B1612855
M. Wt: 184.22 g/mol
InChI Key: ITXAMJIWJHTZRH-UHFFFAOYSA-N
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Description

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a chemical compound with the molecular formula C7H8N2O2S . Its IUPAC name is 2,2-dioxo-1,3-dihydro-2,1-benzothiazol-5-amine .


Molecular Structure Analysis

The molecular structure of 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide can be represented by the SMILES notation: C1C2=C (C=CC (=C2)N)NS1 (=O)=O .

Scientific Research Applications

    Syntheses of 5,6-Diamino-1,3-Dihydrobenzo[c]thiophene 2,2-Dioxide

    • Methods : The compound was obtained by two methods from 5-amino-6-nitro- and 5-acylamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide .
    • Results : The paper does not provide specific results or outcomes, but it does mention that the compound was successfully synthesized .

    Transition-metal-free synthesis of 5-amino-1,2,3-triazoles

    • Summary : This research presents a simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds .
    • Methods : The protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions .
    • Results : The paper mentions that further functionalization enriched the molecular diversity of triazoles .

    An efficient and facile synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile and 5-amino-2,3-dihydrobenzo[d]thiazole-4,6-dicarbonitrile derivatives

    • Summary : This research involves the synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile and 5-amino-2,3-dihydrobenzo[d]thiazole-4,6-dicarbonitrile derivatives .
    • Methods : The paper does not provide specific methods or experimental procedures .
    • Results : The paper does not provide specific results or outcomes, but it does mention that the compounds were successfully synthesized .

    Design, synthesis, docking study and urease inhibitory activity evaluation of novel 2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives

    • Summary : This research involves the design, synthesis, and evaluation of novel 2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives for their urease inhibitor activities .
    • Methods : The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
    • Results : The synthesized compounds showed high activity against the urease enzyme. Among all, compound 7j showed the greatest inhibitory activity with IC 50 of 2.85µM .

    Development and therapeutic potential of 2-aminothiazole

    • Summary : This research involves the development of 2-aminothiazole and its therapeutic potential .
    • Methods : The paper does not provide specific methods or experimental procedures .
    • Results : The paper mentions that compound 11 demonstrated a selective action towards the human glioblastoma U251 cells and human melanoma WM793 cells, comparing to the leukemia cells .

    Syntheses of 5,6-Diamino-1,3-Dihydrobenzo[c]thiophene 2,2-Dioxide

    • Methods : The compound was obtained by two methods from 5-amino-6-nitro- and 5-acylamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide .
    • Results : The paper does not provide specific results or outcomes, but it does mention that the compound was successfully synthesized .
    • Summary : This research involves the synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile and 5-amino-2,3-dihydrobenzo[d]thiazole-4,6-dicarbonitrile derivatives .
    • Methods : The compounds were synthesized from the reactions of aldehyde, malononitrile, and dihydrothiophen-3 (2 H )-one or rhodanine .
    • Results : The paper mentions that the compounds were confirmed by IR, 1 H NMR, 13 C NMR, and HRMS .

properties

IUPAC Name

2,2-dioxo-1,3-dihydro-2,1-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c8-6-1-2-7-5(3-6)4-12(10,11)9-7/h1-3,9H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXAMJIWJHTZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618195
Record name 5-Amino-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

CAS RN

496055-43-7
Record name 5-Amino-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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